molecular formula C15H19BN2O3 B13883686 3-Methyl-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole

3-Methyl-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13883686
M. Wt: 286.14 g/mol
InChI Key: IWGKMYIDZMDURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of bis(pinacolato)diboron, bipyridine, and a palladium catalyst to facilitate the formation of the dioxaborolane moiety . The reaction is carried out in an inert atmosphere, such as nitrogen, and requires solvents like n-hexane .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Mechanism of Action

The mechanism of action of 3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition studies . The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring and dioxaborolane moiety, which confer distinct reactivity and stability. This makes it a versatile compound in various synthetic and research applications, distinguishing it from other similar boron-containing compounds.

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H19BN2O3/c1-10-17-13(19-18-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3

InChI Key

IWGKMYIDZMDURL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.